methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate
Overview
Description
Methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate is a chemical compound with the molecular formula C14H12ClNO3. It is also known by its IUPAC name, methyl 5-(3-chloro-4-methoxyphenyl)nicotinate. This compound is characterized by a pyridine ring substituted with a carboxylate group and a chloromethoxyphenyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with nicotinic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process generally includes the same basic steps as laboratory synthesis but is optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects through the inhibition of certain enzymes and modulation of signaling pathways. For example, it may inhibit the NF-kB inflammatory pathway, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-methoxyphenyl)pyridine-3-carboxylate
- Methyl 5-(3-chloro-4-methoxyphenyl)pyridine-2-carboxylate
- Methyl 5-(3-chloro-4-methoxyphenyl)pyridine-4-carboxylate
Uniqueness
Methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its chloro and methoxy substituents contribute to its reactivity and potential therapeutic applications .
Properties
IUPAC Name |
methyl 5-(3-chloro-4-methoxyphenyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-18-13-4-3-9(6-12(13)15)10-5-11(8-16-7-10)14(17)19-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDOIIHTLWDUNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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